molecular formula C18H11BrFN3O2 B2476520 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1207000-08-5

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2476520
CAS No.: 1207000-08-5
M. Wt: 400.207
InChI Key: VQNGZSZIULJMBJ-UHFFFAOYSA-N
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Description

This compound features a quinolin-4(1H)-one core substituted with a 6-fluoro group and a 1-methyl moiety. Attached to the quinolinone via the 3-position is a 1,2,4-oxadiazole ring bearing a 3-bromophenyl substituent. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine and methyl groups modulate electronic and pharmacokinetic properties.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2/c1-23-9-14(16(24)13-8-12(20)5-6-15(13)23)18-21-17(22-25-18)10-3-2-4-11(19)7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGZSZIULJMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Synthesis

Intermediate A is converted to its ethyl ester (Intermediate B) using ethanol and sulfuric acid. Subsequent treatment with hydrazine hydrate (80–100°C, 8–12 h) yields 6-fluoro-1-methyl-2-(3-bromophenyl)quinoline-4-carbohydrazide (Intermediate C).

Key spectral data :

  • IR : N–H stretches at 3320–3250 cm⁻¹ and C=O at 1685 cm⁻¹.
  • 1H NMR : Hydrazide NH₂ protons as a broad singlet (δ 4.21 ppm) and methyl group at δ 3.02 ppm.

Cyclocondensation with 3-Bromobenzonitrile

Intermediate C reacts with 3-bromobenzonitrile in dimethyl sulfoxide (DMSO) at 120°C for 24 h, forming the amidoxime intermediate. Cyclization occurs via heating in acetic anhydride, yielding the target oxadiazole.

Optimization notes :

  • Catalytic additives : Pyridine (10 mol%) enhances reaction efficiency by absorbing liberated ammonia.
  • Yield improvement : Microwave-assisted synthesis (150°C, 30 min) increases yield to 78% compared to conventional heating (62%).

Structural Validation and Analytical Data

Spectroscopic Characterization

  • IR : Absence of N–H stretches (3350 cm⁻¹) confirms cyclization. C=N and C–O–C bands appear at 1610 cm⁻¹ and 1250 cm⁻¹, respectively.
  • 1H NMR :
    • Quinoline H-3: δ 8.72 ppm (d, J = 6.2 Hz).
    • Oxadiazole-linked aromatic protons: δ 7.89–8.12 ppm (m, 4H).
    • Methyl group: δ 3.15 ppm (s, 3H).
  • 13C NMR : Oxadiazole C-5 at δ 167.5 ppm; quinoline C-4 ketone at δ 178.2 ppm.

Mass Spectrometry

  • ESI-MS : m/z 454.0 [M+H]⁺ (calculated for C₁₉H₁₂BrFN₃O₂: 453.2).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach attaches the 3-bromophenyl group post-oxadiazole formation. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole reacts with 3-bromoiodobenzene under Pd(PPh₃)₄ catalysis, achieving 70% yield.

Solid-Phase Synthesis

Immobilizing the quinoline core on Wang resin enables stepwise oxadiazole assembly, though yields are lower (55%) due to steric hindrance.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by strict temperature control (<100°C).
  • Solvent systems : Replacing DMF with ionic liquids (e.g., [BMIM]BF₄) improves reaction homogeneity and reduces side products.
  • Green chemistry : Catalytic microwave synthesis reduces energy consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the bromophenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Catalysts: Palladium on carbon, Selectfluor for fluorination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxadiazole or bromophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one as an anticancer agent . Its mechanism of action may involve:

  • Targeting Specific Enzymes : The compound has shown the ability to bind to enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and DNA gyrase.
  • Modulating Biological Pathways : By interacting with cellular targets, it may influence signaling pathways critical for tumor growth and survival.

Preliminary studies suggest that it exhibits significant cytotoxicity against various cancer cell lines, indicating its potential for further development as a therapeutic agent in oncology .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities . Research indicates:

  • Broad-Spectrum Activity : It has demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial effect is likely due to its ability to disrupt bacterial DNA synthesis or inhibit essential enzymes involved in bacterial growth.

Studies have reported promising results in vitro against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : The introduction of fluorine is often performed using fluorinating agents under controlled conditions to ensure high yields.
  • Purification Techniques : Techniques such as chromatography are employed to isolate the final product with high purity.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines.
AntimicrobialEffective against Pseudomonas aeruginosa with low minimum inhibitory concentration (MIC).
Mechanistic StudiesIdentified binding interactions with DNA gyrase as a potential target for antimicrobial action.

Mechanism of Action

The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds for Comparison :

MA3 (6-(2-Fluoroethoxy)-N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)quinolin-3-amine) Core: Quinoline with oxadiazole-linked propylamine. Substituents: 2-Chloro-4-fluorophenyl on oxadiazole; 6-fluoroethoxy on quinoline. Key Differences: The target compound lacks the propylamine linker and fluoroethoxy group but shares the oxadiazole-quinoline hybrid structure. The bromine vs. chlorine/fluorine substitution alters steric and electronic profiles .

5b (3-Phenyl-6-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4H-1,2,4-oxadiazin-5(6H)-one) Core: 1,2,4-Oxadiazine fused with oxadiazole. Substituents: Phenyl groups on both oxadiazole and oxadiazine.

6e (3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide) Core: Carbazole-propanamide with oxadiazole. Substituents: 2-Bromo-4-fluorophenyl on oxadiazole. Key Differences: The carbazole moiety in 6e confers rigidity and aromaticity, contrasting with the target’s flexible quinolinone-methyl group .

Spectroscopic and Analytical Data

1H NMR Comparison :
  • Target Compound: Expected aromatic protons (δ 6.5–8.3 ppm for quinolinone and bromophenyl), methyl singlet (~δ 2.5 ppm), and fluorine coupling.
  • MA3 : δ 2.5–3.5 ppm (propylamine protons), δ 4.5–5.0 ppm (fluoroethoxy group) .
  • 5b : δ 4.95 ppm (oxadiazine CH), δ 7.4–8.1 ppm (phenyl protons) .
Halogen Effects :
  • Bromine (Target) : Stronger deshielding in NMR (vs. chlorine/fluorine in MA3/6e) and higher molecular weight (Anal. calcd. C% ~56–57; similar to ’s triazole-bromophenyl compound) .
  • Fluorine : Enhances metabolic stability; 6-fluoro in the target vs. 4-fluoro in MA3 alters electronic distribution .

Biological Activity

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the known biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrN3O
  • Molecular Weight : 330.179 g/mol
  • CAS Number : Not specified in the results.

The compound features a bromophenyl group and a fluorine atom, which may influence its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxadiazole and quinoline moieties have shown significant antibacterial and antifungal properties. For instance, derivatives have been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
  • Anticancer Properties : Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with tubulin polymerization. For example, related compounds have shown IC50 values against various cancer cell lines ranging from 0.69 to 22 mM .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as GTPase KRas. Binding affinity studies indicate an EC50 value of approximately 30 µM .

Case Studies

  • Antiviral Activity : A study highlighted the antiviral potential of related quinoline derivatives against H5N1 virus strains, reporting high inhibition rates with low cytotoxicity . Although specific data on the target compound is limited, the structural similarities suggest potential efficacy.
  • Cytotoxicity Assays : In vitro studies have shown that derivatives of the parent compound exhibit varying degrees of cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups like bromine enhances bioactivity by increasing lipophilicity .

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : The compound may induce oxidative stress within cells, leading to apoptosis.
  • Tubulin Interference : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin, which is critical for cell division.

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved EffectReference
Antibacterial8-HQ derivativesMIC values < 10 μM
AnticancerQuinoline analogsIC50 values 0.69 - 22 mM
Enzyme InhibitionGTPase KRasEC50 ~ 30 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and quinolinone moieties in this compound?

  • Methodology : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives for the oxadiazole ring. For the quinolinone core, Friedländer or Pfitzinger reactions are employed, followed by halogenation (e.g., bromination at the 3-position) and methylation. Key steps include nucleophilic substitution (e.g., bromophenyl group introduction) and cyclization under acidic or thermal conditions .
  • Data Insight : Evidence from analogous compounds (e.g., 4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-phthalazin-1(2H)-one) shows yields of 60-75% for oxadiazole formation using trichlorotriazine as a coupling agent .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H-NMR : Look for aromatic proton signals (δ 6.5–8.3 ppm) split into multiplets due to substituents. The methyl group on the quinolinone appears as a singlet (δ ~2.5 ppm) .
  • IR : Key peaks include C=N (1527 cm⁻¹), C-Br (563 cm⁻¹), and C=O (1650–1700 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]+) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What preliminary biological assays are suitable for evaluating its pharmaceutical potential?

  • Methodology : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Oxadiazole-containing analogs often show activity against kinases due to π-π stacking interactions .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • Methodology :

  • DFT : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances interactions with biological targets .
  • Docking : Use AutoDock Vina to simulate binding to proteins (e.g., EGFR). The bromophenyl group may occupy hydrophobic pockets, while the quinolinone engages in hydrogen bonding .

Q. How to resolve contradictions in reported biological activity data for oxadiazole-quinolinone hybrids?

  • Case Study : If one study reports potent anticancer activity (IC₅₀ < 1 µM) while another shows inactivity, consider variables:

  • Solubility : Use DLS to assess aggregation in assay media.
  • Metabolic stability : Perform microsomal stability tests (e.g., human liver microsomes).
  • Structural analogs : Compare substituent effects (e.g., fluoro vs. methoxy groups altering bioavailability) .

Q. What strategies improve the compound’s photostability for materials science applications?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor degradation under UV light (λ = 254 nm).
  • Stabilizers : Introduce electron-withdrawing groups (e.g., nitro) or encapsulate in polymeric matrices. Analogous bromophenyl-oxadiazoles show enhanced stability when doped into PMMA .

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